ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate

説明

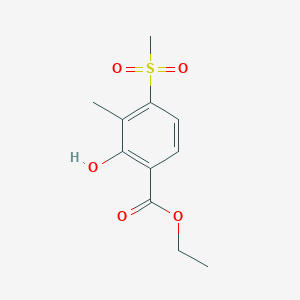

Ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is a benzoate derivative featuring a hydroxy group at the 2-position, a methanesulfonyl group at the 4-position, and a methyl substituent at the 3-position of the aromatic ring. The ethyl ester functional group at the carboxylate position distinguishes it from structurally related methyl esters commonly found in sulfonylurea herbicides.

The compound’s synthesis likely involves sequential substitution and esterification reactions. For instance, sulfonation at the 4-position, followed by hydroxy and methyl group introduction, and final ethyl ester formation. Its physicochemical properties, such as solubility and stability, would be influenced by the electron-withdrawing methanesulfonyl group and the polar hydroxy substituent.

特性

IUPAC Name |

ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYHPVKGLKNXEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

化学反応の分析

Types of Reactions

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of 2-oxo-3-methyl-4-(methylsulfonyl)benzoate.

Reduction: Formation of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

科学的研究の応用

ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy and methylsulfonyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate with three sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (). These compounds share benzoate or sulfonyl motifs but differ in key functional groups and biological targets.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Benzoate Ring) | Triazine Substituents | Ester Group | Primary Use/Activity |

|---|---|---|---|---|

| This compound | 2-OH, 4-SO₂CH₃, 3-CH₃ | None (No triazine moiety) | Ethyl | Not explicitly stated |

| Triflusulfuron methyl ester | 2-SO₂NHCONH- | 4-(dimethylamino), 6-(CF₃CH₂O) | Methyl | Herbicide (ALS inhibitor) |

| Ethametsulfuron methyl ester | 2-SO₂NHCONH- | 4-ethoxy, 6-(methylamino) | Methyl | Herbicide (ALS inhibitor) |

| Metsulfuron methyl ester | 2-SO₂NHCONH- | 4-methoxy, 6-CH₃ | Methyl | Herbicide (ALS inhibitor) |

Key Differences and Implications:

Core Structure :

- The target compound lacks the sulfonylurea bridge (-SO₂NHCONH-) and triazine ring present in the sulfonylurea herbicides . This absence suggests a different mechanism of action, as sulfonylureas inhibit acetolactate synthase (ALS) in plants. The hydroxy and methanesulfonyl groups in the target compound may instead confer alternative binding properties or metabolic stability.

Ester Group :

- The ethyl ester in the target compound vs. methyl esters in sulfonylureas could influence hydrolysis rates and environmental persistence. Methyl esters are generally more susceptible to enzymatic cleavage, which is critical for herbicide activation or degradation.

In contrast, sulfonylureas rely on the sulfonylurea bridge for target binding, with triazine substituents (e.g., trifluoroethoxy in triflusulfuron) modulating potency and selectivity .

Biological Activity :

- While sulfonylureas are broad-spectrum herbicides, the target compound’s activity remains uncharacterized in the provided evidence. Its methanesulfonyl group may act as a leaving group or electron-withdrawing moiety, influencing reactivity in synthetic pathways or biological systems.

Research Findings and Data Gaps

However, inferences can be drawn from structural analogs:

- Solubility: Methanesulfonyl and hydroxy groups likely enhance water solubility compared to nonpolar methyl or ethyl substituents.

- Stability : The ethyl ester may confer greater hydrolytic stability than methyl esters, as seen in prolonged environmental half-lives of ethyl-derivatized agrochemicals.

Further studies would be required to confirm these hypotheses, including:

- X-ray crystallography (using programs like SHELXL or WinGX ) to resolve its 3D structure.

生物活性

Ethyl 2-hydroxy-4-methanesulfonyl-3-methylbenzoate is an organic compound that has garnered attention due to its potential biological activity, particularly in the field of insecticidal applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a benzoate ester, characterized by the presence of a hydroxyl group, a methanesulfonyl group, and a methyl group on the benzene ring. The compound can be synthesized through the esterification of 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid with ethanol. The chemical structure allows for both hydrophilic and hydrophobic interactions, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Starting Material : 2-hydroxy-4-methanesulfonyl-3-methylbenzoic acid.

- Esterification : Reaction with ethanol to form the ester.

- Purification : Techniques such as recrystallization or chromatography may be employed to obtain pure product.

Insecticidal Properties

Recent studies have highlighted the insecticidal activity of this compound against mosquito larvae, specifically Aedes atropalpus. The compound exhibited a lethal concentration (LC50) of 20.5 µg/mL, indicating significant efficacy as an insecticide. This biological activity suggests potential applications in vector control for diseases transmitted by mosquitoes.

The mechanism of action for this compound is primarily attributed to its functional groups that enhance reactivity. The methanesulfonyl group is known to participate in various chemical reactions that can disrupt biological processes in target organisms. While detailed molecular mechanisms remain to be elucidated, the presence of the hydroxyl group may play a role in enhancing solubility and bioavailability.

Comparative Biological Activity

A comparative analysis with other compounds reveals that this compound shows promising insecticidal properties when juxtaposed with traditional insecticides. For instance, studies have indicated that structurally similar benzoate compounds exhibit varying degrees of local anesthetic effects and toxicity profiles .

| Compound | LC50 (µg/mL) | Application |

|---|---|---|

| This compound | 20.5 | Insecticide |

| Tetracaine | 12.3 | Local anesthetic |

| Pramocaine | 10.4 | Local anesthetic |

This table illustrates the lethal concentrations of various compounds, underscoring the potential utility of this compound beyond traditional applications.

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early studies suggest that while this compound is effective against target species, further research is needed to establish its safety for non-target organisms and humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。